molecular formula C23H13F3N2O5 B5092625 4-(1-cyano-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)benzoic acid

4-(1-cyano-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)benzoic acid

Cat. No.: B5092625
M. Wt: 454.4 g/mol
InChI Key: LHCGJIUUEBLOMF-BOPFTXTBSA-N
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Description

4-(1-cyano-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)benzoic acid, also known as TFB-TICA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(1-cyano-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)benzoic acid is not yet fully understood. However, it is believed that this compound acts as a charge-transporting material, facilitating the movement of charges within the device. This is due to the presence of the cyano and vinyl groups, which provide a pathway for charge transport.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been reported that this compound is non-toxic and biocompatible, making it a potential candidate for biomedical applications.

Advantages and Limitations for Lab Experiments

4-(1-cyano-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)benzoic acid has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. However, this compound is relatively expensive compared to other organic semiconductors, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research and development of 4-(1-cyano-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)benzoic acid. These include the synthesis of new derivatives with improved properties, the investigation of its potential applications in biomedical and environmental fields, and the development of efficient and cost-effective synthesis methods.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of this compound.

Synthesis Methods

The synthesis of 4-(1-cyano-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)benzoic acid involves the reaction of 4-(1-cyano-2-vinyl)benzoic acid with 4-(2-nitro-4-(trifluoromethyl)phenoxy)benzaldehyde in the presence of a base catalyst. This reaction results in the formation of this compound, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-(1-cyano-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)benzoic acid has shown potential in various scientific research applications, including organic electronics, optoelectronics, and photovoltaics. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors. In optoelectronics, this compound has been used as a sensitizer for dye-sensitized solar cells. In photovoltaics, this compound has been used as a hole-transporting material in perovskite solar cells.

Properties

IUPAC Name

4-[(E)-1-cyano-2-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13F3N2O5/c24-23(25,26)18-7-10-21(20(12-18)28(31)32)33-19-8-1-14(2-9-19)11-17(13-27)15-3-5-16(6-4-15)22(29)30/h1-12H,(H,29,30)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCGJIUUEBLOMF-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)C(=O)O)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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